2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . The structure of this compound consists of two benzimidazole rings connected through a phenyl group, with amino groups attached to the benzimidazole rings.
Preparation Methods
The synthesis of 2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with aromatic aldehydes or other suitable reagents. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is then purified using solvents like hexane and water to obtain the desired benzimidazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups such as halogens, alkyl, or aryl groups. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like hydrogen gas or metal hydrides, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The specific molecular targets and pathways depend on the biological activity being investigated.
Comparison with Similar Compounds
2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is unique due to its specific structure and the presence of two benzimidazole rings connected through a phenyl group. Similar compounds include:
2-(2-aminophenyl)benzimidazole: A simpler benzimidazole derivative with one benzimidazole ring and an amino group.
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A benzimidazole derivative with dimethyl groups and a dimethylamino group.
2-(1H-benzimidazol-2-yl)aniline: Another benzimidazole derivative with an aniline group. These compounds share similar core structures but differ in their substituents and overall molecular architecture, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H16N6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C20H16N6/c21-13-4-6-15-17(9-13)25-19(23-15)11-2-1-3-12(8-11)20-24-16-7-5-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
AQEJANNNADGRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.